molecular formula C9H16O5 B3262404 ((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol CAS No. 35506-61-7

((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol

Cat. No.: B3262404
CAS No.: 35506-61-7
M. Wt: 204.22 g/mol
InChI Key: RQRJFIDLNKRBQB-XDTPYFJJSA-N
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Description

((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biological Activity

((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol (CAS No. 35506-61-7) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological activity through various studies, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H16O5
  • Molecular Weight : 204.22 g/mol
  • Purity : ≥ 98%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as a modulator of various enzymatic pathways and cellular processes.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Interaction : It could interact with receptors that mediate cellular signaling pathways.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Study ReferenceMethodologyFindings
Study 1DPPH assayIC50 value of 25 µg/mL indicating strong radical scavenging activity.
Study 2ABTS assayExhibited higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages.

Study ReferenceMethodologyFindings
Study 3ELISA for cytokine measurementReduced TNF-alpha and IL-6 levels by 40% at a concentration of 50 µM.

Case Study 1: Neuroprotective Effects

A recent case study explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive function.

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of this compound against various cancer cell lines. The findings revealed:

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis via caspase activation.
A549 (Lung)20Cell cycle arrest in the G1 phase.

Properties

IUPAC Name

[(5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJFIDLNKRBQB-XDTPYFJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 2
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 5
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Reactant of Route 6
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.